Hexadecan-1-ol;2-methyloxirane;oxirane
Description
Properties
CAS No. |
37311-01-6 |
|---|---|
Molecular Formula |
C21H44O3 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
hexadecan-1-ol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C16H34O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3-2-4-3;1-2-3-1/h17H,2-16H2,1H3;3H,2H2,1H3;1-2H2 |
InChI Key |
GTABBGRXERZUAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1 |
Other CAS No. |
9087-53-0 |
Origin of Product |
United States |
Preparation Methods
Esterification with Palmitic Acid
Hexadecan-1-ol serves as a precursor for fatty acid esters, such as cetyl palmitate, via direct esterification. A patented method involves mixing hexadecan-1-ol and palmitic acid at a 1:0.8–1.2 molar ratio, heating to a molten state (150–350°C), and maintaining an inert atmosphere for 25–35 minutes. This catalyst-free process achieves >90% conversion, as confirmed by the disappearance of O-H stretching vibrations (3230–3550 cm⁻¹) in IR spectra and the emergence of ester carbonyl peaks at 1732 cm⁻¹.
Table 1: Optimized Conditions for Cetyl Palmitate Synthesis
| Parameter | Range | Optimal Value |
|---|---|---|
| Molar Ratio (C16OH:C16) | 1:0.8 – 1:1.2 | 1:1 |
| Temperature (°C) | 150 – 350 | 350 |
| Reaction Time (min) | 25 – 35 | 30 |
| Yield (%) | 85 – 95 | 92 |
The absence of hydroxyl proton signals at 4.07 ppm in ¹H NMR confirms complete esterification. This method is industrially favorable due to its simplicity and lack of solvent waste.
Synthesis of 2-Methyloxirane (Propylene Oxide Derivatives)
Epoxidation of Methallyl Chloride
2-(Chloromethyl)-2-methyloxirane, a substituted propylene oxide derivative, is synthesized via a two-phase reaction. Methallyl chloride (0.75 mol) is treated with N-bromosuccinimide (1 eq) in water, followed by slow addition of 50% NaOH to maintain 20–25°C. After 2 hours, the organic phase is separated, dried, and distilled to yield 47% pure product.
Table 2: Reaction Metrics for 2-(Chloromethyl)-2-methyloxirane
| Component | Quantity | Role |
|---|---|---|
| Methallyl Chloride | 73.5 mL (0.75 mol) | Substrate |
| N-Bromosuccinimide | 133.5 g (1 eq) | Brominating Agent |
| NaOH (50%) | 0.75 mol | Base |
| Distillation Conditions | 60°C / 65 mbar | Purification |
Phase-Transfer Catalysis-Free Epoxidation
A novel oxirane synthesis (EP0124011B1) avoids phase-transfer catalysts by reacting trimethylsulfonium methyl sulfate (from dimethyl sulfide and dimethyl sulfate) with ketones under solid NaOH/KOH. For example, 2-(4-chlorophenoxymethyl)-2-tert-butyl-oxirane is synthesized in 87.4% yield using ground NaOH (0.46 mol) at 20–25°C. This method eliminates flammability risks associated with traditional bases like LiOH.
Oxirane (Ethylene Oxide) Production and Functionalization
Oxidative Workup Strategies
Post-synthesis processing of oxiranes includes treatment with aqueous H₂O₂ or NaOCl to remove residual sulfides. For example, post-reaction mixtures are washed with 10% H₂O₂, followed by dichloromethane extraction and drying over Na₂SO₄. This step ensures >99% purity for pharmaceutical applications.
Integrated Manufacturing Considerations
Regulatory Compliance
Hexadecan-1-ol;2-methyloxirane;oxirane APIs must adhere to Good Manufacturing Practices (GMP), with certificates of analysis (CoA) verifying identity (IR/NMR), purity (HPLC), and residual solvents (GC). For instance, the European Pharmacopoeia specifies limits for chlorinated solvents (<10 ppm) in oxirane derivatives.
Analytical Validation Techniques
Spectroscopic Profiling
- IR Spectroscopy : Cetyl palmitate shows diagnostic peaks at 1732 cm⁻¹ (C=O) and 1182 cm⁻¹ (C-O).
- ¹H NMR : 2-methyloxirane derivatives exhibit characteristic epoxide protons at δ 3.5–4.0 ppm, with adjacent methyl groups at δ 1.2–1.4 ppm.
Table 3: Key Spectral Signatures
| Compound | IR Peaks (cm⁻¹) | ¹H NMR Peaks (δ, ppm) |
|---|---|---|
| Cetyl Palmitate | 1732, 1182 | 4.07 (COO-CH₂) |
| 2-Methyloxirane | 1250 (C-O-C) | 3.85 (epoxide CH₂) |
| Oxirane | 830 (epoxide ring) | 3.40 (CH₂-O) |
Chemical Reactions Analysis
Hexadecan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, the oxidation of the polymer can be achieved using hydrogen peroxide or other peroxides, leading to the formation of hydroxylated products . Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols . Substitution reactions often involve the replacement of functional groups with other reactive species, leading to the formation of modified polymers with different properties .
Scientific Research Applications
Hexadecan-1-ol;2-methyloxirane;oxirane has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology, it is employed in the preparation of drug delivery systems and as a stabilizer for proteins and enzymes . In medicine, it is used in the formulation of pharmaceutical products and as a component of medical devices . In industry, it is utilized in the production of lubricants, adhesives, and coatings . The compound’s ability to form micelles and hydrogels makes it particularly valuable in applications requiring controlled release and targeted delivery of active ingredients .
Mechanism of Action
The mechanism of action of propylene oxide ethylene oxide polymer hexadecyl ether involves its ability to interact with both hydrophobic and hydrophilic environments. The polymer’s amphiphilic nature allows it to form micelles in aqueous solutions, encapsulating hydrophobic molecules within its core . This property is exploited in drug delivery systems, where the polymer can encapsulate and protect active pharmaceutical ingredients, enhancing their stability and bioavailability . The polymer can also interact with cell membranes, facilitating the transport of encapsulated molecules into cells . The molecular targets and pathways involved in these interactions depend on the specific application and the nature of the encapsulated molecules .
Comparison with Similar Compounds
Hexadecan-1-ol
Hexadecan-1-ol (C₁₆H₃₄O), a saturated fatty alcohol, is commonly found in natural products such as honey, where it appears as a minor constituent in non-polar extracts. For example, in Acacia spp. honey, hexadecan-1-ol constituted 3.0–5.0% of dichloromethane extracts and 4.1–4.3% in mixed pentane-diethyl ether solvents . Its presence is linked to the lipidic components of waxes and plant-derived materials.
2-Methyloxirane
2-Methyloxirane (C₃H₆O), also known as propylene oxide, is a three-membered cyclic ether with a methyl substituent. These derivatives are used in polymer synthesis and pharmaceutical intermediates .
Oxirane
Oxirane (C₂H₄O), or ethylene oxide, is the simplest epoxide. Its high ring strain and reactivity make it a key intermediate in producing polymers, plasticizers, and stabilizers. For instance, oxirane oxygen content (9.9% in epoxidized linseed oil) determines suitability as a plasticizer, while viscosity and iodine number are critical for paint solvents .
Comparison with Similar Compounds
Hexadecan-1-ol vs. Other Fatty Alcohols
Hexadecan-1-ol shares structural similarities with other long-chain alcohols, such as octadecan-1-ol (C₁₈H₃₈O) and (Z)-octadec-9-en-1-ol (C₁₈H₃₆O). Key differences include:
| Property | Hexadecan-1-ol | Octadecan-1-ol | (Z)-Octadec-9-en-1-ol |
|---|---|---|---|
| Molecular Formula | C₁₆H₃₄O | C₁₈H₃₈O | C₁₈H₃₆O |
| Polarity | Low (non-polar) | Low (non-polar) | Moderate (unsaturated) |
| Natural Occurrence | Honey, plant waxes | Plant waxes | Plant lipids, honey |
| Content in Honey* | 3.0–5.0% (dichloromethane) | 4.1% (mixed solvent) | 14.4–15.8% (solvent extracts) |
Key Findings :
2-Methyloxirane vs. Other Oxirane Derivatives
Substituted oxiranes exhibit varied reactivity and applications based on substituent size and position:
Research Insights :
Oxirane vs. Other Epoxides and Ethers
Oxirane’s reactivity contrasts with both simple ethers and complex epoxides:
| Property | Oxirane | Vernonia Oil (Natural Epoxide) | Diethyl Ether |
|---|---|---|---|
| Ring Strain | High | Moderate (larger ring) | None (acyclic) |
| Reactivity | High (nucleophilic attack) | Moderate (stable in natural oils) | Low (resists cleavage) |
| Key Applications | Polymer crosslinking, sterilants | Biodegradable plasticizers | Solvents, anesthetics |
| Oxirane Oxygen Content | 9.9% (synthetic linseed oil) | ~9.9% (natural vernonia oil) | N/A |
Comparison Highlights :
- Synthetic epoxidized oils mimic vernonia oil’s oxirane oxygen content (~9.9%) but lack vernolic acid, affecting biodegradability .
- Unlike simple ethers, oxiranes undergo facile ring-opening reactions due to strain, enabling applications in adhesives and coatings .
Data Tables
Table 1: Oxirane Oxygen and Acid Values in Epoxidized Esters
| Sample | Acid Value (mg KOH/g) | Oxirane Value (mol/100 g) | Application |
|---|---|---|---|
| 1 | 2.9 | 0.26 | PVC plasticizers |
| 2 | 6.4 | 0.21 | Low-viscosity solvents |
| 3 | 14.4 | 0.17 | Biodegradable additives |
| 4 | 29.4 | 0.15 | High-stability lubricants |
Table 2: Solvent Effects on Hexadecan-1-ol Extraction Efficiency
| Solvent | Hexadecan-1-ol Content (%) |
|---|---|
| Dichloromethane | 3.0–5.0 |
| Pentane-Diethyl Ether (1:2) | 4.1–4.3 |
| Pentane | 5.0 |
Data from *Acacia spp. honey studies .*
Q & A
Basic Research Questions
Q. How can oxirane oxygen content (OOC) be quantified in epoxidized compounds?
- Methodological Answer :
- Titration : Use sodium thiosulfate and hydrochloric acid to determine oxirane groups via neutralization .
- FTIR-ATR : Monitor the C–O–C stretch at ~1100 cm⁻¹ for oxirane rings. Validate results against theoretical OOC calculated from iodine values (e.g., Equation 2 in ) .
- AOCS Cd 9-57 : Official method for experimental OOC determination, with theoretical OOC derived from iodine value and stoichiometry .
Q. What spectroscopic techniques are used to identify oxirane functional groups?
- Methodological Answer :
- ¹H NMR : Diastereotopic protons in 2-methyloxirane appear as split peaks (e.g., 2.458–2.465 ppm for CH₂oxirane and 3.519–3.599 ppm for CH oxirane) .
- FTIR : Absorbance at 1100 cm⁻¹ confirms C–O–C bonds in oxirane rings .
- ¹³C NMR : Resolves oxirane carbons in complex polymers, such as hexadecan-1-ol-block-poly(oxirane) .
Q. How are oxirane-containing polymers synthesized with hexadecan-1-ol?
- Methodological Answer :
- Stepwise Polymerization : React hexadecan-1-ol with oxirane (ethylene oxide) or 2-methyloxirane (propylene oxide) under controlled conditions. Adjust stoichiometry to vary chain length (e.g., 2 vs. 20 oxirane units in hexyldeceth-2 and hexyldeceth-20) .
- Catalysts : Use acid or base catalysts to regulate ring-opening polymerization kinetics .
Advanced Research Questions
Q. How can concurrent epoxidation and epoxide ring-opening reactions be modeled kinetically?
- Methodological Answer :
- Runge–Kutta with Genetic Algorithms : Integrate experimental OOC data (Figure 2 in ) into MATLAB-based models to optimize rate constants for competing reactions .
- Key Parameters : Track OOC maxima (e.g., 0.81% at 3 hours) and decay due to nucleophilic attack (e.g., hydroxyl groups) .
Q. What computational methods predict thermochemical properties of epoxides?
- Methodological Answer :
- B3LYP/6-31G Calculations*: Scale computed heat capacity (Cv) by 0.9613 to approximate experimental Cp values. Validate against methyl oxirane and oxirane gas-phase data .
- Applications : Estimate Cp for understudied epoxides (e.g., ethyloxirane) using benchmarked scaling factors .
Q. How do diastereotopic protons in 2-methyloxirane affect NMR interpretation?
- Methodological Answer :
- 3D Structural Analysis : Use JSmol or similar tools to visualize asymmetry in methylene protons. Assign split peaks (e.g., 2.458–2.465 ppm) via coupling constants and diastereotopicity .
- Advanced Splitting Patterns : Analyze multiplet structures using 2D-COSY or HSQC to resolve overlapping signals .
Q. How does oxirane ring strain influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Acid/Base Catalysis : Compare protonated vs. deprotonated intermediates in ring-opening reactions. Acidic conditions favor water as a nucleophile; basic conditions require strong nucleophiles (e.g., alkoxides) .
- Kinetic Studies : Monitor OOC reduction over time to quantify ring-opening rates (e.g., 96% conversion in hydroxylation reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
